Neoline

Descripción general

Descripción

Neoline is a novel synthetic peptide developed by scientists at the University of California, Los Angeles. It is a short peptide composed of four amino acids, and it has been shown to have a wide range of potential applications in scientific research. Neoline has been used in a variety of experiments, ranging from in vivo studies to in vitro studies, and it has been shown to have a wide range of biological activities.

Aplicaciones Científicas De Investigación

Neuropathic Pain Alleviation

Neoline, identified as the active ingredient of processed aconite root (PA), has shown promising results in alleviating neuropathic pain. Studies indicate that both PA and neoline significantly reduce mechanical hyperalgesia in murine models. This includes pain induced by paclitaxel and partial ligation of the sciatic nerve. Neoline has been suggested as a potential agent for treating neuropathic pain, demonstrating its effectiveness in various models of peripheral neuropathy (Tanimura et al., 2019).

Alzheimer's Disease Management

In the context of Alzheimer's disease (AD), neoline has been observed to improve memory and cognitive impairments in an AD mouse model. The substance reduces amyloid-beta plaque numbers and amyloid-β levels in the brain. Neoline's chronic administration induced AMPK phosphorylation and decreased tau, amyloid-β, and BACE1 expression in the hippocampus, indicating therapeutic effects against neurodegenerative diseases like AD (Liu et al., 2021).

Inhibition of Nav1.7 Voltage-Gated Sodium Channel

Research has also shown that neoline inhibits Nav1.7 voltage-gated sodium channel (VGSC) current, which is relevant in the context of diabetic peripheral neuropathic pain. It has been demonstrated that neoline can ameliorate mechanical hyperalgesia in diabetic mice, suggesting its utility as a novel active ingredient for treating diabetic neuropathic pain through the inhibition of Nav1.7 VGSC current (Nakatani et al., 2020).

Pharmacokinetics and Bioavailability

Studies focusing on the pharmacokinetics and bioavailability of neoline, especially in animal models, provide important insights for further research. For instance, a study conducted on Beagle dogs investigated the pharmacokinetics and absolute bioavailability of neoline, offering a theoretical basis for its further study. This research indicates that neoline has a high absolute bioavailability in dogs, suggesting good absorption and potential for further investigation (Gong et al., 2015).

Mecanismo De Acción

Target of Action

Neoline, also known as Dideacetyldelphisine, is a diterpene alkaloid

Biochemical Pathways

Neoline is a metabolite produced during metabolic reactions in plants, specifically in several Aconitum species

Pharmacokinetics

One study suggests that neoline has a higher oral bioavailability compared to other similar compounds . This suggests that Neoline may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.

Result of Action

Neoline has been found to have therapeutic effects in certain contexts. For example, it has been reported to alleviate oxaliplatin-induced peripheral neuropathy in mice . This suggests that Neoline may have neuroprotective effects, potentially by interacting with targets involved in neuronal function and pain signaling.

Propiedades

IUPAC Name |

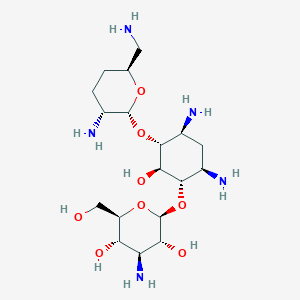

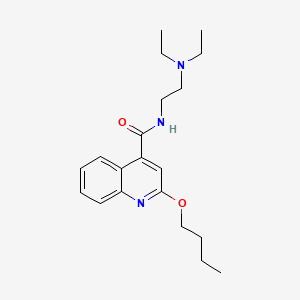

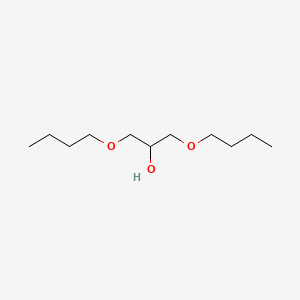

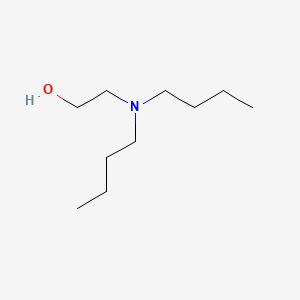

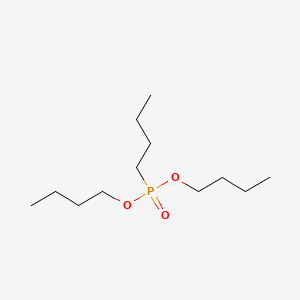

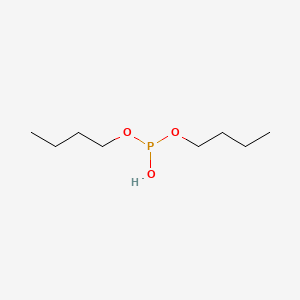

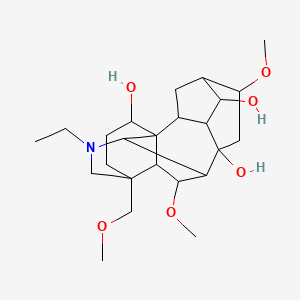

11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARAKHBJHWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963610 | |

| Record name | 20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neoline | |

CAS RN |

466-26-2 | |

| Record name | Dideacetyldelphisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.